molecular formula C18H33ClN2O7S B601427 Clindamycin Impurity (Sulfone) CAS No. 887402-22-4

Clindamycin Impurity (Sulfone)

Cat. No.: B601427
CAS No.: 887402-22-4
M. Wt: 456.99
InChI Key:
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Description

Clindamycin Impurity (Sulfone) is a byproduct formed during the synthesis and degradation of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, pneumococci, and staphylococci. The presence of impurities like the sulfone derivative is critical for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin Impurity (Sulfone) typically involves the oxidation of clindamycin. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective formation of the sulfone impurity.

Industrial Production Methods

In industrial settings, the production of Clindamycin Impurity (Sulfone) is often a part of the overall clindamycin manufacturing process. The impurity is monitored and controlled through various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure it remains within acceptable limits. The use of advanced purification methods helps in minimizing the levels of this impurity in the final pharmaceutical product.

Chemical Reactions Analysis

Types of Reactions

Clindamycin Impurity (Sulfone) primarily undergoes oxidation reactions. The sulfone group is formed by the oxidation of the sulfur atom in the clindamycin molecule. This impurity can also participate in other chemical reactions such as reduction and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can react with the sulfone group under appropriate conditions.

Major Products Formed

The major product formed from the oxidation of clindamycin is Clindamycin Impurity (Sulfone). Other minor products may include different oxidized forms of clindamycin, depending on the reaction conditions.

Scientific Research Applications

Clindamycin Impurity (Sulfone) has several applications in scientific research:

    Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for clindamycin.

    Quality Control: Essential for monitoring the purity of clindamycin in pharmaceutical formulations.

    Toxicological Studies: Helps in assessing the safety and potential genotoxicity of impurities in drug products.

    Chemical Synthesis: Studied for its reactivity and transformation under various chemical conditions.

Mechanism of Action

The mechanism of action of Clindamycin Impurity (Sulfone) is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation involves the oxidation of the sulfur atom in clindamycin, leading to the sulfone derivative. This transformation can affect the overall stability and efficacy of the clindamycin molecule.

Comparison with Similar Compounds

Similar Compounds

    Clindamycin Sulfoxide: Another oxidation product of clindamycin, formed by the oxidation of the sulfur atom to a sulfoxide group.

    Lincomycin: A naturally occurring lincosamide antibiotic, structurally similar to clindamycin but with different pharmacological properties.

    Clindamycin Phosphate: A prodrug of clindamycin, used to enhance its solubility and bioavailability.

Uniqueness

Clindamycin Impurity (Sulfone) is unique due to its specific formation pathway and the impact it has on the quality control of clindamycin. Its presence is a marker of the oxidation state of the drug and is crucial for ensuring the safety and efficacy of clindamycin formulations.

Properties

CAS No.

887402-22-4

Molecular Formula

C18H33ClN2O7S

Molecular Weight

456.99

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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